REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([C:10](Cl)=[O:11])[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=1.[OH-].[NH4+:17]>CC(C)=O>[CH3:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([C:10]([NH2:17])=[O:11])[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=1 |f:1.2|
|
Name
|
3-methyl-4-nitro-1-n-propyl-pyrazole-5-carbonyl chloride
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |